N,N'-Bis((6-methyl-2-pyridyl)methylene)ethylenediamine
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Overview
Description
N,N’-Bis((6-methyl-2-pyridyl)methylene)ethylenediamine is a chemical compound with the molecular formula C16H18N4. It is known for its unique structure, which includes two pyridyl groups attached to an ethylenediamine backbone. This compound is often used in coordination chemistry due to its ability to form stable complexes with various metal ions .
Preparation Methods
The synthesis of N,N’-Bis((6-methyl-2-pyridyl)methylene)ethylenediamine typically involves the condensation reaction between 6-methyl-2-pyridinecarboxaldehyde and ethylenediamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .
Chemical Reactions Analysis
N,N’-Bis((6-methyl-2-pyridyl)methylene)ethylenediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents such as sodium borohydride.
Substitution: The pyridyl groups can undergo substitution reactions with electrophiles.
Complexation: It forms stable complexes with metal ions like copper(II), nickel(II), and zinc(II) under appropriate conditions.
Scientific Research Applications
N,N’-Bis((6-methyl-2-pyridyl)methylene)ethylenediamine has several applications in scientific research:
Coordination Chemistry: It is used to synthesize metal complexes that are studied for their catalytic properties.
Biological Studies: Some metal complexes of this compound exhibit biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of new materials with specific electronic and magnetic properties.
Mechanism of Action
The mechanism of action of N,N’-Bis((6-methyl-2-pyridyl)methylene)ethylenediamine primarily involves its ability to chelate metal ions. The nitrogen atoms in the pyridyl and ethylenediamine groups coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, leading to various biological effects .
Comparison with Similar Compounds
N,N’-Bis((6-methyl-2-pyridyl)methylene)ethylenediamine can be compared with other similar compounds such as:
N,N’-Bis((2-pyridyl)methylene)ethylenediamine: This compound lacks the methyl groups on the pyridyl rings, which can affect its steric and electronic properties.
N,N’-Bis((6-methyl-2-pyridyl)methylene)propylenediamine: This compound has a propylenediamine backbone instead of ethylenediamine, which can influence its flexibility and coordination behavior.
Properties
CAS No. |
76418-49-0 |
---|---|
Molecular Formula |
C16H18N4 |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
1-(6-methylpyridin-2-yl)-N-[2-[(6-methylpyridin-2-yl)methylideneamino]ethyl]methanimine |
InChI |
InChI=1S/C16H18N4/c1-13-5-3-7-15(19-13)11-17-9-10-18-12-16-8-4-6-14(2)20-16/h3-8,11-12H,9-10H2,1-2H3 |
InChI Key |
NCCJTKNIPMUERV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C=NCCN=CC2=CC=CC(=N2)C |
Origin of Product |
United States |
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